1H-Pyrrole-3,4-dimethanol

Description

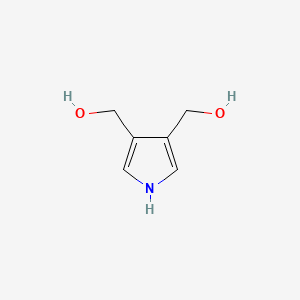

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)-1H-pyrrol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-3-5-1-7-2-6(5)4-9/h1-2,7-9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXRQGSUIKZNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10797792 | |

| Record name | (1H-Pyrrole-3,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10797792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66582-72-7 | |

| Record name | (1H-Pyrrole-3,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10797792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 1h Pyrrole 3,4 Dimethanol and Analogues

De Novo Pyrrole (B145914) Ring Construction Strategies for 3,4-Functionalization

The direct construction of the pyrrole core with substituents at the 3 and 4 positions is a formidable challenge in synthetic chemistry. researchgate.netnih.gov Electrophilic aromatic substitution or metalation of the parent pyrrole ring typically occurs at the more reactive 2 and 5 positions. researchgate.netnih.gov Consequently, a variety of de novo strategies have been developed to overcome this regioselectivity issue and provide access to 3,4-functionalized pyrroles, which are crucial precursors for 1H-Pyrrole-3,4-dimethanol.

Paal-Knorr Condensation and Related Cyclization Protocols

The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic or neutral conditions. tandfonline.com This reaction is valued for its simplicity and efficiency in producing a wide range of substituted pyrroles. tandfonline.com The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

While traditionally used for various substitution patterns, the Paal-Knorr reaction can be adapted for the synthesis of 3,4-disubstituted pyrroles, which are direct precursors to 1H-Pyrrole-3,4-dimethanol. For instance, the reaction of diethyl 2,3-diacetylsuccinate with methanolic ammonia provides diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate in high yield. rsc.org This dicarboxylate can then be further transformed into the target dimethanol.

| Precursor | Reagent | Product | Yield |

| Diethyl 2,3-diacetylsuccinate | Methanolic NH3 | Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 95-97% |

Metal-Catalyzed Pyrrole Synthesis and Regioselective Functionalization

Modern synthetic chemistry has seen a surge in the use of metal catalysts to achieve otherwise difficult transformations. The synthesis of 3,4-disubstituted pyrroles has significantly benefited from these advancements, with various metals like palladium, copper, nickel, and rhodium enabling highly regioselective reactions. researchgate.netorganic-chemistry.orgbeilstein-journals.org

A notable example is the catalyst-switched denitrogenative annulation of vinyl azides with aryl acetaldehydes. organic-chemistry.org This method allows for the selective synthesis of either 2,4- or 3,4-diaryl substituted pyrroles by simply changing the transition metal catalyst. While copper catalysis leads to 2,4-disubstituted pyrroles, nickel catalysis directs the reaction to produce the desired 3,4-disubstituted isomers with yields up to 72%. organic-chemistry.org This switch in regioselectivity is attributed to distinct reaction pathways, with the nickel-catalyzed reaction proceeding through a 2H-azirine intermediate. organic-chemistry.org

Rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes also provides a route to N-perfluoroalkyl-3,4-disubstituted pyrroles. nih.govbeilstein-journals.org This reaction proceeds via the formation of a rhodium-bound iminocarbene intermediate. beilstein-journals.org

Direct C-H functionalization of the pyrrole ring offers another powerful strategy. Palladium/norbornene co-catalyzed systems have been developed for the regioselective alkylation of the C-H bond adjacent to the NH group in electron-deficient pyrroles, leading to 5-alkyl-1H-pyrroles. organic-chemistry.org While this method typically functionalizes the C5 position, careful selection of catalysts and directing groups can influence the regioselectivity of C-H activation. unirioja.esnih.gov

| Catalyst System | Reactants | Product Type | Yield |

| Nickel Catalyst | Vinyl azide, Aryl acetaldehyde | 3,4-Diaryl substituted pyrrole | up to 72% |

| Rhodium(II) Catalyst | N-Perfluoroalkyl-1,2,3-triazole, Terminal alkyne | N-Perfluoroalkyl-3,4-disubstituted pyrrole | Moderate to good |

Organocatalytic Approaches to Pyrrole Scaffolds

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed reactions. rsc.orgresearchgate.netrsc.org These methods utilize small organic molecules to catalyze reactions, avoiding the use of often toxic and expensive transition metals. researchgate.net Several organocatalytic strategies have been successfully applied to the synthesis of 3,4-disubstituted pyrroles. rsc.orgchemistryviews.org

One such approach involves a domino three-component reaction of aldehydes, (Z)-β,β-bromo-nitroalkenes, and amines in the presence of an organocatalyst to form 3,4-disubstituted pyrroles in good to excellent yields. rsc.org The mechanism is initiated by the formation of an enamine from the aldehyde and the organocatalyst, which then undergoes a Michael addition to the nitroalkene. rsc.org

Another modular "Lego method" involves a one-pot piperidine-catalyzed reaction of an aldehyde with a bromonitroalkene, which then condenses with an amine. chemistryviews.org This triggers a domino reaction sequence, including bromine substitution and NO2 elimination, to afford a wide range of 3,4-disubstituted pyrroles. chemistryviews.org

| Catalyst | Reactants | Product Type |

| Chiral Organocatalyst | Aldehyde, (Z)-β,β-bromo-nitroalkene, Amine | 3,4-Disubstituted pyrrole |

| Piperidine | Aldehyde, Bromonitroalkene, Amine | 3,4-Disubstituted pyrrole |

Multi-Component Reaction Sequences for Pyrrole Core Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. orientjchem.orgacs.orgmdpi.com Several MCRs have been developed for the synthesis of functionalized pyrroles, including those with a 3,4-substitution pattern. researchgate.nettandfonline.com

The van Leusen pyrrole synthesis is a prominent MCR that produces 3,4-disubstituted pyrroles from α,β-unsaturated ketones, aldehydes, or esters and tosylmethyl isocyanide (TosMIC). mdpi.comnih.govrsc.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov The scope of this reaction is broad, allowing for the synthesis of a variety of 3,4-disubstituted pyrroles by varying the Michael acceptor. mdpi.comnih.gov

The Barton-Zard reaction is another powerful one-pot method for synthesizing pyrroles, typically from a nitroalkene and an isocyanoacetate. chempedia.infomdpi.com This reaction is particularly useful for preparing pyrroles with diverse substitution patterns. chempedia.info A regioselective Barton-Zard reaction using 3-nitro-2H-chromenes and ethyl isocyanoacetate has been developed to produce chromeno[3,4-c]pyrrole derivatives. mdpi.com

| Named Reaction | Key Reactants | Product Type |

| Van Leusen Pyrrole Synthesis | Michael acceptor (e.g., α,β-unsaturated ketone), Tosylmethyl isocyanide (TosMIC) | 3,4-Disubstituted pyrrole |

| Barton-Zard Reaction | Nitroalkene, Isocyanoacetate | Substituted pyrrole |

Introduction of Hydroxymethyl Groups via Post-Cyclization Transformations

Once a suitably 3,4-functionalized pyrrole ring has been constructed, the final step in the synthesis of 1H-Pyrrole-3,4-dimethanol is the introduction of the two hydroxymethyl groups. This is typically achieved through the reduction of precursor functional groups, such as dicarboxylates or dicarbaldehydes.

Reductive Transformations of Pyrrole Dicarbaldehydes and Dicarboxylates

The reduction of pyrrole-3,4-dicarboxylates or dicarbaldehydes to the corresponding diol, 1H-Pyrrole-3,4-dimethanol, is a crucial transformation. Strong reducing agents like lithium aluminum hydride (LAH) are commonly employed for this purpose. nih.gov

For example, diethyl 1H-pyrrole-3,4-dicarboxylate can be effectively reduced to 1H-Pyrrole-3,4-dimethanol. The synthesis of the starting dicarboxylate can be achieved through various means, including the acid-catalyzed reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with primary amines, followed by hydrolysis. researchgate.net In one reported synthesis, N-p-toluenesulfonylpyrrole-3,4-dimethanol was prepared by the reduction of the corresponding diester with LAH. nih.gov

Interestingly, the reduction of pyrrole dicarboxylates can sometimes be selective. While the reduction of pyrrole-2,5-dicarboxylates with diisobutylaluminum hydride (DIBAH) can selectively yield the mono-alcohol, the reduction of pyrrole-3,4-dicarboxylate with DIBAH has been reported to produce a mixture of the mono-alcohol and the diol. jst.go.jpnih.gov Protection of the pyrrole nitrogen, for instance with a benzyl (B1604629) group, can lead to the complete reduction to the diol. jst.go.jp

| Starting Material | Reducing Agent | Product |

| Diethyl N-p-toluenesulfonylpyrrole-3,4-dicarboxylate | Lithium Aluminum Hydride (LAH) | N-p-toluenesulfonylpyrrole-3,4-dimethanol |

| Diethyl 1H-pyrrole-3,4-dicarboxylate | Diisobutylaluminum hydride (DIBAH) | Ethyl 4-(hydroxymethyl)-1H-pyrrole-3-carboxylate and 1H-Pyrrole-3,4-dimethanol |

Formylation Strategies and Subsequent Reduction

A primary route to 1H-Pyrrole-3,4-dimethanol involves the formylation of the pyrrole ring, followed by the reduction of the resulting aldehyde groups. The Vilsmeier-Haack reaction is a classic method for introducing formyl groups onto electron-rich heterocycles like pyrrole. quimicaorganica.org This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect formylation. quimicaorganica.orgijpcbs.com However, direct diformylation of unsubstituted pyrrole at the 3 and 4 positions can be challenging due to the preferential electrophilic substitution at the C2 and C5 (α) positions.

To achieve 3,4-diformylation, multi-step strategies are often employed. One such approach begins with a pyrrole already substituted at the α-positions, directing formylation to the β-positions. thieme-connect.com An alternative strategy involves a four-step sequence starting from di-α-free pyrroles: Vilsmeier formylation at an α-position, protection of the resulting aldehyde, a second formylation at the other α-position, and subsequent deprotection. thieme-connect.com A more direct, one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been developed, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid. thieme-connect.com

Once the desired pyrrole-3,4-dicarbaldehyde is obtained, the final step is the reduction of the two aldehyde functionalities to hydroxyl groups. This transformation is typically achieved using a variety of reducing agents.

| Starting Material | Formylation Method | Key Intermediates | Reduction Method | Product | Reference |

| β-substituted pyrrole-2-carboxylic acids | Condensation with triethyl orthoformate in trifluoroacetic acid | 3,4-disubstituted pyrrole-2,5-dicarbaldehydes | Not specified for 3,4-dimethanol | 3,4-disubstituted pyrrole-2,5-dicarbaldehydes | thieme-connect.com |

| Di-α-free pyrroles | Vilsmeier formylation (multi-step) | Pyrrole-2,5-dicarbaldehydes | Not specified for 3,4-dimethanol | Pyrrole-2,5-dicarbaldehydes | thieme-connect.com |

| Pyrrole-2,5-dicarboxylates | Not applicable | Not applicable | Diisobutylaluminum hydride (DIBAL-H) | Mono-alcohol (selective reduction) | nih.gov |

A study on the selective mono-reduction of pyrrole-2,5-dicarboxylates using diisobutylaluminum hydride (DIBAL-H) highlights the potential for controlled reduction, although achieving selective reduction of pyrrole-3,4-dicarboxylate was found to be less efficient. nih.gov The reduction of pyrrole aldehydes to their corresponding alcohols is a standard transformation in organic synthesis.

Hydroxymethylation Reactions on Activated Pyrrole Substrates

Direct hydroxymethylation offers a more atom-economical route to 1H-Pyrrole-3,4-dimethanol by introducing the hydroxymethyl groups in a single step. This approach typically requires an "activated" pyrrole substrate, where the electron density of the ring is modulated to facilitate the desired reaction.

One strategy involves the reaction of pyrroles with formaldehyde (B43269) or its equivalents. For instance, the hydroxymethylation of activated isoquinolines using paraformaldehyde has been reported, where paraformaldehyde acts as both an electrophile and a reducing agent under strongly basic conditions. rsc.org A similar dearomatization sequence has been applied to C-2 activated pyrroles. rsc.org

The direct C-H hydroxymethylation of pyridines has also been achieved through a Minisci-type reaction. acs.org While not directly on a pyrrole substrate, this methodology for C-H functionalization of heteroarenes is a significant area of research and could potentially be adapted for the synthesis of hydroxymethylated pyrroles. researchgate.net

| Heterocycle | Hydroxymethylation Reagent | Conditions | Key Features | Reference |

| Activated Isoquinolines | Paraformaldehyde | Strongly basic | Paraformaldehyde acts as both electrophile and reducing agent | rsc.org |

| C-2 Activated Pyrroles | Not specified | Dearomatization sequence | Reversal of natural polarity profile | rsc.org |

| Pyridine N-Oxides | Methanol (B129727) (solvent) | Photoredox catalysis | ortho-hydroxymethylation observed | acs.org |

These methods highlight the ongoing efforts to develop direct and efficient ways to introduce hydroxymethyl groups onto heterocyclic scaffolds.

Chemo- and Regioselective Synthetic Pathways for 1H-Pyrrole-3,4-dimethanol

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted pyrroles like 1H-Pyrrole-3,4-dimethanol. This involves controlling which functional groups react (chemoselectivity) and at which position on the pyrrole ring they are introduced (regioselectivity).

Directed Functionalization Employing Auxiliary Groups

Auxiliary or directing groups are temporarily installed on the pyrrole ring to steer incoming reagents to a specific position. These groups can influence the electronic or steric environment of the pyrrole, thereby controlling the regioselectivity of a reaction.

A notable example is the use of a trimethylsilyl (B98337) group. A highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl group. nih.gov This method starts with 3,4-bis(trimethylsilyl)-1H-pyrrole, which, after N-protection, undergoes highly regioselective monoiodination. nih.gov Subsequent palladium-catalyzed cross-coupling reactions and a second ipso-iodination and cross-coupling allow for the stepwise and controlled introduction of two different substituents at the 3 and 4 positions. nih.gov

Other directing groups, such as (S)-2-methoxymethyl pyrrolidine (B122466) (SMP) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), have been used for diastereoselective synthesis in other heterocyclic systems and demonstrate the potential of chiral auxiliaries in controlling stereochemistry. metu.edu.tr

Control of Substitution Patterns at Pyrrole Positions

Controlling the substitution pattern on the pyrrole ring is a central challenge in pyrrole chemistry. The inherent reactivity of the pyrrole ring favors electrophilic substitution at the α-positions (C2 and C5). researchgate.net Therefore, achieving substitution at the β-positions (C3 and C4) often requires specific strategies.

One approach is to block the α-positions with substituents, thereby forcing subsequent reactions to occur at the β-positions. Another strategy involves the use of protecting groups on the nitrogen atom that can alter the reactivity and regioselectivity of the pyrrole ring. researchgate.net For example, bulky protecting groups on the pyrrole nitrogen can sterically hinder reactions at the α-positions, leading to a mixture of 3- and 3,4-substituted products. researchgate.net

The choice of reaction conditions and reagents also plays a crucial role. For instance, in the formylation of ethyl 1H-pyrrole-2-carboxylate, using a crystalline Vilsmeier reagent can lead to a high regioselectivity for the 5-formyl derivative, while other methods might produce a mixture of 4- and 5-formyl products. acs.org

Computational models based on steric effects, such as buried volume calculations, have been used to predict the regioselectivity of reactions on pyrrole substrates, offering a tool for designing selective syntheses. acs.orgnih.gov

Protecting Group Chemistry in 1H-Pyrrole-3,4-dimethanol Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like 1H-Pyrrole-3,4-dimethanol. organic-chemistry.org They are used to temporarily mask a reactive functional group, such as the N-H of the pyrrole ring, to prevent it from interfering with subsequent reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

For pyrroles, sulfonyl groups are common N-protecting groups due to their electron-withdrawing nature, which reduces the reactivity of the pyrrole ring and allows for a wider range of reactions with higher yields. researchgate.net The p-toluenesulfonyl (tosyl) group has been shown to be particularly effective in the synthesis of 3,4-disubstituted pyrroles as it is readily removed after a series of reactions. nih.govnih.gov

Other protecting groups used in pyrrole chemistry include tert-butoxycarbonyl (Boc), N,N-dimethylaminosulfonyl, and triisopropylsilyl (TIPS). nih.gov The selection of a protecting group often involves considering an "orthogonal" strategy, where multiple protecting groups that can be removed under different conditions are used in the same molecule, allowing for selective deprotection and functionalization. organic-chemistry.org

The synthesis of N-p-toluenesulfonylpyrrole-3,4-dimethanol has been reported, starting from diethyl pyrrole-3,4-dicarboxylate, which is first N-protected with tosyl chloride and then reduced with lithium aluminum hydride (LAH). nih.gov This demonstrates the use of a protecting group to facilitate the synthesis of a 3,4-disubstituted pyrrole diol.

| Protecting Group | Introduction | Deprotection | Key Advantages | Reference |

| p-Toluenesulfonyl (Tosyl) | Tosyl chloride | Readily removed | Reduces pyrrole reactivity, allows for regioselective reactions | nih.govresearchgate.netnih.gov |

| tert-Butoxycarbonyl (Boc) | Boc anhydride | Acidic conditions | Common in organic synthesis, orthogonal to other groups | nih.govorganic-chemistry.org |

| N,N-Dimethylaminosulfonyl | Not specified | Can be non-trivial | Used in regioselective synthesis | nih.gov |

| Triisopropylsilyl (TIPS) | TIPS chloride | Fluoride source (e.g., TBAF) | Sterically bulky, directs substitution | nih.gov |

Methodological Advancements in Green Chemistry and Process Efficiency for Pyrrole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrroles. semanticscholar.orgconicet.gov.ar This includes the use of environmentally benign catalysts, safer solvents, and more energy-efficient reaction conditions. semanticscholar.orglucp.net

Methodological advancements include:

Catalysis: The use of non-toxic and biomass-derived catalysts, such as citric acid, is being explored for reactions like the Paal-Knorr synthesis. lucp.net Transition metal catalysts, including gold and palladium, are being used to develop efficient, atom-economic syntheses of functionalized pyrroles. nih.govacs.org

Alternative Reaction Conditions: Microwave irradiation and ultrasound activation are being employed to accelerate reactions and improve yields, often under solvent-free conditions. semanticscholar.orgconicet.gov.aracs.org Reactions in water or other green solvents are also being developed. semanticscholar.orgnih.gov

Photochemical and Electrochemical Methods: These techniques offer sustainable alternatives for pyrrole synthesis, proceeding through distinct mechanistic pathways and often under mild conditions. rsc.org

These advancements are not only making the synthesis of pyrroles more sustainable but are also leading to the discovery of novel and more efficient synthetic routes. rsc.orgconicet.gov.arlucp.net

Chemical Reactivity and Mechanistic Investigations of 1h Pyrrole 3,4 Dimethanol

Intramolecular and Intermolecular Reactions of the Hydroxymethyl Moieties

The two hydroxymethyl groups at the 3 and 4 positions of the pyrrole (B145914) ring are primary sites for a range of chemical modifications. These reactions can alter the molecule's properties and are fundamental to its use as a building block in more complex structures.

Oxidation and Esterification Reactions

The primary alcohol functionalities of 1H-Pyrrole-3,4-dimethanol are susceptible to oxidation and esterification. The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. smolecule.com For instance, similar pyrrole diols can be converted into their dialdehyde (B1249045) or dicarboxylic acid derivatives under appropriate oxidizing conditions. The formyl groups of related pyrrole dicarbaldehydes can be oxidized to yield dicarboxylic acids.

Esterification represents a common transformation for the hydroxymethyl groups, allowing for the synthesis of derivatives with altered solubility and reactivity. smolecule.com This can be achieved through reaction with carboxylic acids or their derivatives. An example is the formation of a diacetate ester from a related N-substituted pyrrole dimethanol, highlighting the reactivity of the hydroxyl groups. ontosight.ai

Table 1: Examples of Oxidation and Esterification Reactions of Pyrrole Alcohols and Aldehydes

| Starting Compound | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol | Oxidizing Agent | (1-Methyl-1H-pyrrole-3,4-diyl)dicarbaldehyde | Oxidation |

| 1H-Pyrrole-2,5-dicarbaldehyde | Oxidizing Agent | Pyrrole-2,5-dicarboxylic acid | Oxidation |

| 1-Methyl-1H-pyrrole-2,3-dimethanol | Acetic Anhydride | 1-Methyl-1H-pyrrole-2,3-dimethanol, diacetate (ester) | Esterification |

| 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | Ethanol | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Esterification |

Dehydration and Cyclodehydration Pathways

The diol structure of 1H-Pyrrole-3,4-dimethanol allows for intramolecular and intermolecular dehydration reactions. Intramolecular dehydration, or cyclodehydration, can lead to the formation of fused ring systems. The formation of five- and six-membered rings through such intramolecular processes is often favored over other ring sizes. masterorganicchemistry.com In the case of 1H-Pyrrole-3,4-dimethanol, an intramolecular etherification could potentially yield a furo[3,4-b]pyrrole derivative. The Mitsunobu reaction is a notable method for the dehydration of diols, which can sometimes result in cyclic ether byproducts, demonstrating a cyclodehydration pathway. scribd.com The competition between intramolecular cyclization and intermolecular reactions is a key factor in determining the final product distribution. nih.gov

Condensation Reactions and Polymerization Tendencies

The bifunctional nature of 1H-Pyrrole-3,4-dimethanol, possessing two alcohol groups, makes it a suitable monomer for condensation polymerization. savemyexams.com When reacted with a dicarboxylic acid, it can form polyesters, creating long chains where the pyrrole unit is linked via ester bonds. youtube.com Similarly, reaction with other appropriate difunctional monomers can lead to different types of polymers.

The pyrrole ring itself is a precursor to conducting polymers like polypyrrole. researchgate.net Pyrrole-based conjugated microporous polymers have been synthesized through self-polycondensation reactions and have shown utility as heterogeneous catalysts. frontiersin.org These polymers benefit from the inherent nitrogen sites within their porous structures. frontiersin.org The substitution pattern on the pyrrole ring is crucial; blocking the beta-positions (3 and 4) can prevent the cross-linking that typically occurs during electropolymerization. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack. Its reactivity is greater than that of benzene, allowing reactions to proceed under milder conditions. pearson.com

Substitution Reactions at the Pyrrole Ring

Electrophilic aromatic substitution is a characteristic reaction of the pyrrole nucleus. pearson.comslideshare.net These reactions, including halogenation, nitration, and sulfonation, typically occur at the C2 (alpha) position, which is electronically favored. pearson.comwikipedia.org However, substitution at the C3 (beta) position can be achieved, often by using a protecting group on the pyrrole nitrogen. wikipedia.org For instance, the use of bulky protecting groups on the nitrogen can hinder reactions at the alpha-positions, leading to mixtures of 3- and 3,4-substituted products. researchgate.net

A highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles has been developed using a trimethylsilyl (B98337) group to direct incoming electrophiles. nih.gov This method involves protecting the pyrrole nitrogen, followed by selective iodination and palladium-catalyzed cross-coupling reactions. nih.gov The p-toluenesulfonyl protecting group proved particularly effective as it could be readily removed after the desired substitutions were complete. nih.gov

Table 2: Regioselectivity in Electrophilic Substitution of Pyrroles

| Pyrrole Derivative | Reaction Condition | Major Product Position(s) | Reference |

|---|---|---|---|

| Unsubstituted Pyrrole | General Electrophilic Substitution | 2-position | pearson.comwikipedia.org |

| N-Silylated Pyrrole | Halogenation | 3-position | wikipedia.org |

| 1-Protected-3,4-bis(trimethylsilyl)-1H-pyrrole | Iodination / Pd-coupling | 3,4-disubstituted | nih.gov |

Reactivity with Other Functional Groups

The pyrrole nitrogen and the hydroxymethyl groups can react with various other functional groups. The nitrogen atom can be alkylated or acylated. Protecting groups such as tert-butoxycarbonyl (Boc), N,N-dimethylaminosulfonyl, and p-toluenesulfonyl are often employed by reacting the N-H group with the corresponding chlorides or anhydrides, demonstrating its nucleophilic character. nih.gov

Furthermore, bis(hydroxymethyl)pyrrole analogues have been investigated as bifunctional DNA cross-linking agents. researchgate.net This suggests that under physiological conditions, the hydroxymethyl groups can be activated to react with nucleophilic sites on DNA bases, leading to the formation of covalent bonds. researchgate.net

Reaction Mechanism Elucidation for Key Transformations

The key transformations of 1H-Pyrrole-3,4-dimethanol are intrinsically linked to the reactivity of the alcohol functionalities and the electron-rich pyrrole core. The elucidation of these reaction mechanisms often involves studying analogous systems to infer the behavior of this specific compound.

Catalytic Reaction Mechanisms

While direct catalytic transformations starting from 1H-Pyrrole-3,4-dimethanol are not extensively documented, its reactivity can be predicted based on established catalytic systems for alcohols and pyrrole derivatives. Transition-metal catalysts, in particular, are known to facilitate the dehydrogenation and condensation of alcohols, suggesting potential pathways for 1H-Pyrrole-3,4-dimethanol.

Dehydrogenative Coupling and Polymerization: Catalytic systems based on iridium, ruthenium, manganese, and copper are effective for the synthesis of pyrroles from secondary alcohols and amino alcohols. rsc.orgnih.govresearchgate.netrsc.orgorganic-chemistry.org These reactions proceed via an "acceptorless dehydrogenative condensation" mechanism, where the catalyst facilitates the oxidation of an alcohol to a carbonyl intermediate, which then condenses with an amine. organic-chemistry.org By analogy, 1H-Pyrrole-3,4-dimethanol could undergo catalytic dehydrogenation of its hydroxymethyl groups to form intermediate aldehydes. These aldehydes could then participate in further reactions.

In the presence of an amine, this could lead to the formation of polymers through sequential condensation reactions. Similarly, oxidative polymerization is a common reaction for pyrrole monomers, often initiated by chemical oxidants like iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate. researchgate.netacs.orgmdpi.com This process involves the formation of radical cation intermediates that couple to form polymer chains. acs.org It is plausible that 1H-Pyrrole-3,4-dimethanol could undergo similar catalytic oxidative polymerization, yielding a functionalized polypyrrole with pendant hydroxyl groups.

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for understanding the reactivity of hydroxymethylpyrroles. For 1H-Pyrrole-3,4-dimethanol, the primary reactive intermediate, especially under acidic conditions or when the hydroxyl group is converted into a good leaving group, is the azafulvenium cation . canterbury.ac.nzacs.orgacs.org

This highly reactive electrophilic species is formed by the dehydration of the hydroxymethyl group. nih.gov The mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule. The resulting cation is stabilized by resonance, delocalizing the positive charge over the pyrrole ring. This intermediate readily reacts with nucleophiles. canterbury.ac.nzacs.org

Studies on related N-substituted 2-(hydroxymethyl)pyrroles have shown that the reaction can proceed through either an Sₙ2 mechanism or via the azafulvenium intermediate. acs.orgacs.org The pathway is heavily influenced by the electronic nature of the substituent on the pyrrole nitrogen.

Electron-withdrawing groups (such as triflyl or mesyl) deactivate the pyrrole ring, suppressing the formation of the azafulvenium cation and favoring a direct Sₙ2 displacement at the hydroxymethyl carbon. canterbury.ac.nzacs.orgacs.org

Electron-donating or less deactivating groups promote the formation of the azafulvenium intermediate, which then dictates the reaction outcome. acs.orgacs.org

Evidence for these intermediates comes from deuterium-labeling studies and the characterization of adducts formed by trapping the intermediate with various nucleophiles. canterbury.ac.nznih.gov For instance, the dimerization of a hydroxymethylpyrrole metabolite in aqueous solution and its reaction with glutathione (B108866) were explained by the formation of a reactive iminium species. nih.gov

Stability and Degradation Pathways in Various Chemical Environments

The stability of 1H-Pyrrole-3,4-dimethanol is influenced by pH, temperature, and the presence of oxidizing agents. Its degradation can occur through reactions involving the hydroxymethyl substituents or the pyrrole ring itself.

Stability in Aqueous Media (pH): Specific stability data for 1H-Pyrrole-3,4-dimethanol is limited, but a study on a pyrrole-containing ester derivative provides valuable insight into the stability of the pyrrole ring system under different pH conditions. The study showed that while the compound was stable at moderately acidic and neutral pH, it underwent degradation in strongly acidic and strongly alkaline environments. researchgate.net The primary degradation product was the corresponding di-carboxylic acid, indicating hydrolysis of the ester groups and potential oxidation or ring opening. researchgate.net

| Condition | Temperature | Observation (Analogous Pyrrole Ester) | Likely Pathway for 1H-Pyrrole-3,4-dimethanol |

|---|---|---|---|

| Strongly Acidic (pH 1.2) | 37°C | Susceptible to degradation/hydrolysis. researchgate.net | Acid-catalyzed dehydration and polymerization. |

| Moderately Acidic (pH 4.5) | 37°C | Stable over 24 hours. researchgate.net | Relatively stable. |

| Neutral (pH 6.8) | 37°C | Stable over 24 hours. researchgate.net | Stable. |

| Strongly Alkaline (pH 13) | 37°C | Susceptible to degradation/hydrolysis. researchgate.net | Deprotonation followed by potential oxidation or rearrangement. |

Acid-Catalyzed Degradation: In strongly acidic environments, 1H-Pyrrole-3,4-dimethanol is expected to be unstable. The primary degradation pathway is the acid-catalyzed dehydration of the two alcohol groups. pearson.combyjus.com This process initiates with the protonation of a hydroxyl group, forming a good leaving group (water). Departure of water generates the highly reactive azafulvenium cation intermediate. pearson.com This electrophilic intermediate can then be attacked by a nucleophile. In the absence of other strong nucleophiles, another molecule of the pyrrole dimethanol can act as the nucleophile, leading to the formation of an ether linkage and initiating polymerization. This is consistent with the general observation that pyrroles tend to form polymeric materials under acidic conditions. iust.ac.irnih.gov

Thermal Degradation: At elevated temperatures, the pyrrole ring itself is prone to decomposition. Studies on the pyrolysis of unsubstituted pyrrole show that the primary decomposition mechanism involves isomerization to 2H-pyrrole (pyrrolenine) via a 1,2-hydrogen shift. nih.gov This intermediate then undergoes ring-opening through C-N bond fission, leading to the formation of various nitriles (e.g., cis-crotonitrile, allyl cyanide) and other small molecules like hydrogen cyanide and propyne. nih.gov It is anticipated that 1H-Pyrrole-3,4-dimethanol would undergo a similar thermal degradation pattern for the core ring at high temperatures (e.g., >900 K), alongside reactions of the hydroxymethyl side chains.

Oxidative Degradation: 1H-Pyrrole-3,4-dimethanol is susceptible to oxidative degradation. The pyrrole ring is electron-rich and can be easily oxidized. Chemical oxidative polymerization using agents like FeCl₃ is a common method to produce polypyrroles. acs.org This process proceeds through radical cation intermediates. acs.org The presence of hydroxyl groups can also influence oxidative processes, potentially promoting the generation of radicals. Therefore, in the presence of strong oxidizing agents, 1H-Pyrrole-3,4-dimethanol is expected to degrade, likely forming colored, insoluble polymeric materials.

| Environment | Proposed Degradation Pathway | Key Intermediates | Potential Products |

|---|---|---|---|

| Strong Acid | Dehydration, Polymerization | Azafulvenium cation | Polymers, Oligomeric ethers |

| High Temperature | Isomerization, Ring-opening | Pyrrolenine, Biradicals | Nitriles, HCN, smaller hydrocarbons |

| Oxidizing Agents | Oxidative Polymerization | Radical cations | Colored polymers (Polypyrrole derivatives) |

| Strong Base | Deprotonation, Rearrangement | Pyrrole anion | Oxidation products, rearranged structures |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1H-Pyrrole-3,4-dimethanol in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. Due to the molecule's symmetry, the ¹H NMR spectrum of 1H-Pyrrole-3,4-dimethanol is expected to be relatively simple.

N-H Proton: A single, often broad, signal is anticipated for the proton attached to the nitrogen atom of the pyrrole (B145914) ring. Its chemical shift can be highly variable depending on the solvent and concentration.

Pyrrole C-H Protons: The two protons attached to the pyrrole ring at positions 2 and 5 are chemically equivalent due to the molecule's C₂ᵥ symmetry. They are expected to appear as a single sharp singlet in the aromatic region.

Methylene (B1212753) (-CH₂-) Protons: The four protons of the two equivalent methylene groups (CH₂OH) will give rise to a single signal. This signal may appear as a triplet if coupling to the adjacent hydroxyl proton is observed, or as a singlet if this coupling is absent due to rapid exchange.

Hydroxyl (-OH) Protons: The two hydroxyl protons are also equivalent and should produce a single signal. This signal's multiplicity depends on its coupling to the adjacent methylene protons, often appearing as a triplet. The chemical shift and sharpness of this peak are highly dependent on factors like solvent, temperature, and moisture content.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For 1H-Pyrrole-3,4-dimethanol, three distinct signals are predicted.

Pyrrole C-H Carbons: The two equivalent carbons at positions 2 and 5 of the pyrrole ring will produce a single signal.

Pyrrole C-C Carbons: The two equivalent carbons at positions 3 and 4, to which the dimethanol groups are attached, will also produce a single signal.

Methylene (-CH₂OH) Carbons: The two equivalent methylene carbons will give rise to the third distinct signal in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Pyrrole-3,4-dimethanol

| ¹H NMR Predictions | |||

|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Integration |

| N-H | 8.0 - 9.5 | Broad Singlet (br s) | 1H |

| Pyrrole C-H (H-2, H-5) | 6.5 - 7.0 | Singlet (s) | 2H |

| Methylene (-CH₂) | 4.4 - 4.7 | Singlet (s) or Doublet (d) | 4H |

| Hydroxyl (-OH) | 4.8 - 5.5 | Singlet (s) or Triplet (t) | 2H |

| ¹³C NMR Predictions | |||

| Carbon Type | Predicted Chemical Shift (δ, ppm) Range | ||

| Pyrrole C-C (C-3, C-4) | 125 - 135 | ||

| Pyrrole C-H (C-2, C-5) | 110 - 120 | ||

| Methylene (-CH₂OH) | 55 - 65 |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 1H-Pyrrole-3,4-dimethanol, a key correlation (cross-peak) would be expected between the methylene (-CH₂) protons and the hydroxyl (-OH) protons, provided their coupling is not decoupled by rapid solvent exchange. This would confirm the direct connection of the -CH₂OH fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals. Expected correlations would be observed between the pyrrole C-H proton signal and its corresponding carbon signal, and between the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For this molecule, HMBC would show correlations from the methylene protons to the C-3/C-4 carbons of the pyrrole ring, confirming the attachment point of the methanol (B129727) substituents. Correlations from the pyrrole C-H protons (H-2/H-5) to the C-3/C-4 carbons would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help in determining the molecule's conformation. A NOESY spectrum could show spatial proximity between the pyrrole C-H protons and the adjacent methylene protons.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups in 1H-Pyrrole-3,4-dimethanol. A very broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration from the alcohol groups, with the broadening due to hydrogen bonding. A sharper peak around 3300-3500 cm⁻¹ would correspond to the N-H stretch of the pyrrole ring. Aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrrole ring would be seen just above 3000 cm⁻¹. Other key bands include the C=C stretching of the pyrrole ring (around 1500-1600 cm⁻¹) and the C-O stretching of the primary alcohol (around 1050 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrrole ring are typically strong in the Raman spectrum. While the O-H stretch is weak in Raman, the C=C and C-H stretching vibrations of the aromatic ring would be clearly observable.

Predicted Vibrational Frequencies for 1H-Pyrrole-3,4-dimethanol

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Pyrrole) | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (Pyrrole Ring) | Stretching | 3050 - 3150 | Medium |

| C-H (Methylene) | Stretching | 2850 - 2960 | Medium |

| C=C (Pyrrole Ring) | Stretching | 1500 - 1600 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1000 - 1080 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of 1H-Pyrrole-3,4-dimethanol is C₆H₉NO₂, corresponding to a monoisotopic mass of approximately 127.06 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 127. The fragmentation of this ion would likely proceed through pathways characteristic of alcohols and benzylic-like structures. libretexts.org Common fragmentation pathways for pyrrole derivatives can be influenced by the side-chain substituents. nih.gov

Loss of Water (Dehydration): A peak at m/z 109 ([M-18]⁺) would be expected, corresponding to the loss of a water molecule, a very common fragmentation for alcohols. libretexts.orgyoutube.com

Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond between the pyrrole ring and a methanol group would result in the loss of a ·CH₂OH radical, leading to a fragment ion at m/z 96 ([M-31]⁺). This would be a stable, resonance-delocalized cation.

Loss of a Hydroxyl Radical: A peak corresponding to the loss of a hydroxyl radical from one of the alcohol groups would result in a fragment at m/z 110 ([M-17]⁺).

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Since 1H-Pyrrole-3,4-dimethanol is achiral, the analysis would not determine stereochemistry but would confirm the planarity of the pyrrole ring and the orientation of the dimethanol substituents relative to it. Furthermore, it would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which dictate how the molecules pack together in a crystal lattice. researchgate.net While no published crystal structure for this specific compound is readily available, this method remains the gold standard for unambiguous solid-state structural confirmation.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating 1H-Pyrrole-3,4-dimethanol from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. Due to the polarity of the hydroxyl groups, a reversed-phase HPLC method, using a C18 stationary phase with a mobile phase such as a water/acetonitrile or water/methanol gradient, would be suitable. Purity would be assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set to the absorbance maximum of the pyrrole ring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and combines separation with mass analysis. Due to the compound's polarity and potential for low volatility, derivatization of the hydroxyl and amine groups (e.g., by silylation) might be necessary to improve its chromatographic properties and prevent thermal decomposition in the injector. The coupled mass spectrometer would confirm the identity of the peak by providing the molecular weight and fragmentation pattern.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1H-Pyrrole-3,4-dimethanol. These computational methods allow for the detailed investigation of electron distribution, molecular geometry, and reactivity, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1H-Pyrrole-3,4-dimethanol, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized ground-state geometry. researchgate.netnih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure. By confirming that all calculated vibrational frequencies are positive, the optimized structure is verified as a true energy minimum. nih.gov

Furthermore, DFT is crucial for exploring the potential energy surface and identifying transition states for various chemical reactions involving the pyrrole (B145914) ring or its substituents. This information is vital for predicting reaction mechanisms and calculating activation energies, thereby explaining the molecule's kinetic stability and reactivity pathways. For instance, DFT calculations can model electrophilic substitution reactions, which are common for aromatic pyrrole rings. uctm.edu

Table 1: Predicted Geometrical Parameters for 1H-Pyrrole-3,4-dimethanol (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.39 Å |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.39 Å | |

| N1-C2 | ~1.37 Å | |

| N1-C5 | ~1.37 Å | |

| C3-C(methanol) | ~1.51 Å | |

| Bond Angle | C2-N1-C5 | ~109° |

| N1-C2-C3 | ~108° | |

| C2-C3-C4 | ~107.5° | |

| C3-C4-C(methanol) | ~125° | |

| Note: These are representative values based on typical DFT calculations for substituted pyrroles and may vary slightly with different computational levels. |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxibiology.comwikipedia.orgirjweb.com For pyrrole derivatives, the HOMO is typically distributed over the π-system of the ring, while the LUMO character can vary depending on the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions. wisc.edu In 1H-Pyrrole-3,4-dimethanol, the nitrogen atom donates electron density to the aromatic ring, while the electronegative oxygen atoms of the dimethanol groups withdraw electron density. NBO analysis reveals hyperconjugative interactions, such as those between lone pair orbitals (LP) and antibonding orbitals (π*), which contribute to the molecule's stability. These calculations show how charge is distributed among the atoms, which is crucial for understanding the molecule's electrostatic potential and interaction sites.

Table 2: Predicted Electronic Properties of 1H-Pyrrole-3,4-dimethanol

| Property | Predicted Value (Gas Phase) | Predicted Value (in Water) |

| HOMO Energy | ~ -5.8 eV | ~ -5.9 eV |

| LUMO Energy | ~ 0.2 eV | ~ 0.1 eV |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | ~ 6.0 eV |

| Dipole Moment | ~ 2.5 D | ~ 3.8 D |

| Note: Values are illustrative and based on general trends for substituted pyrroles. The HOMO-LUMO gap reflects significant stability, while the dipole moment increases in a polar solvent. |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For 1H-Pyrrole-3,4-dimethanol, DFT calculations can accurately predict vibrational frequencies corresponding to its Infrared (IR) and Raman spectra. nih.gov By comparing calculated frequencies with experimental data, a detailed assignment of vibrational modes can be achieved. derpharmachemica.comresearchgate.net For example, characteristic peaks for N-H stretching, C-H stretching, C=C stretching of the ring, and O-H stretching of the methanol (B129727) groups can be precisely identified. derpharmachemica.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. illinois.edupitt.edupitt.edudu.edu These predicted shifts are often in good agreement with experimental values and are crucial for confirming the molecular structure. researchgate.net Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can identify the specific molecular orbitals involved in each electronic excitation. researchgate.net

Table 3: Comparison of Predicted and Representative Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Representative Experimental Value |

| IR | ν(N-H) stretch | ~3450 cm⁻¹ | ~3400-3500 cm⁻¹ |

| ν(O-H) stretch | ~3600 cm⁻¹ | ~3550-3650 cm⁻¹ | |

| ν(C=C) ring stretch | ~1550 cm⁻¹ | ~1530-1570 cm⁻¹ | |

| ¹H NMR | δ(N-H) | ~8.0 ppm | ~7.8-8.2 ppm |

| δ(C-H ring) | ~6.7 ppm | ~6.5-6.9 ppm | |

| δ(CH₂) | ~4.5 ppm | ~4.4-4.6 ppm | |

| ¹³C NMR | δ(C2, C5) | ~118 ppm | ~115-120 ppm |

| δ(C3, C4) | ~125 ppm | ~123-128 ppm | |

| δ(CH₂) | ~58 ppm | ~56-60 ppm | |

| Note: Experimental values are typical ranges for similar substituted pyrroles. |

Conformational Analysis and Intermolecular Interactions through Molecular Modeling

The presence of two rotatable hydroxymethyl (-CH₂OH) groups in 1H-Pyrrole-3,4-dimethanol gives rise to multiple possible conformations. cwu.edu Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to explore the conformational landscape and identify the most stable conformers. nih.govnih.gov The relative energies of these conformers are determined by a balance of steric effects and intramolecular interactions, particularly hydrogen bonding. Intramolecular hydrogen bonds can form between the hydroxyl hydrogen of one substituent and the oxygen of the other, or between a hydroxyl group and the π-electron system of the pyrrole ring.

In the condensed phase, intermolecular interactions become dominant. Molecular Dynamics (MD) simulations can be employed to study the behavior of 1H-Pyrrole-3,4-dimethanol in solution or in a crystal lattice. nih.gov These simulations reveal the preferred modes of intermolecular hydrogen bonding, such as the formation of dimers or larger aggregates. researchgate.netresearchgate.net The N-H group of the pyrrole ring can act as a hydrogen bond donor, potentially interacting with the π-cloud of a neighboring ring (N-H···π interaction) or the hydroxyl groups of another molecule. nih.govresearchgate.net The hydroxyl groups themselves are potent hydrogen bond donors and acceptors, leading to complex networks of interactions that define the material's bulk properties. nih.gov

Computational Design Principles for Novel Pyrrole Derivatives

The 1H-Pyrrole-3,4-dimethanol scaffold serves as a valuable starting point for the computational design of novel pyrrole derivatives with tailored properties for various applications, including medicinal chemistry. nih.govresearchgate.net Computational screening and structure-based design are key strategies in this process. nih.gov By modifying the core structure—for example, by substituting the N-H proton, altering the length or functionality of the side chains at positions 3 and 4, or introducing new groups at the reactive 2 and 5 positions—researchers can systematically tune the molecule's electronic, steric, and pharmacokinetic properties. uctm.edumdpi.com

For drug design, molecular docking studies are used to predict how well a designed derivative will bind to the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov These simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov Based on these predictions, molecules can be optimized to enhance their binding affinity and selectivity, leading to the development of more potent and effective therapeutic agents. mdpi.commdpi.com

Applications in Advanced Organic and Materials Synthesis

1H-Pyrrole-3,4-dimethanol as a Precursor for Diverse Heterocyclic Frameworks

The bifunctional nature of 1H-Pyrrole-3,4-dimethanol, with reactive sites at the 3- and 4-positions, makes it an ideal starting material for creating more complex, ring-fused heterocyclic structures. The two methanol (B129727) groups can be readily transformed into other functionalities such as aldehydes, carboxylic acids, or halides, which then serve as handles for subsequent cyclization reactions.

The construction of polycyclic systems from 1H-Pyrrole-3,4-dimethanol involves multi-step synthetic sequences where the dimethanol moiety is first modified and then subjected to annulation reactions. For instance, oxidation of the hydroxymethyl groups to dialdehydes or dicarboxylic acids provides electrophilic centers that can react with various dinucleophiles to build additional rings onto the pyrrole (B145914) core. This approach is a cornerstone for creating complex molecular libraries. Efficient synthetic procedures for libraries of diversified compounds, such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, have been developed using multicomponent processes that rely on the reactivity of functional groups attached to a core heterocycle nih.gov.

Pyrrole-fused ring systems are integral to many functional materials and biologically active compounds. The 3,4-disubstituted pattern of 1H-Pyrrole-3,4-dimethanol is particularly suited for creating heterocycles fused at these positions, such as thieno[3,4-c]pyrroles and pyrrolo[3,4-c]pyridines. These fused systems often exhibit unique electronic properties due to the extended π-conjugation.

For example, the synthesis of thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), a key building block for organic electronics, can be envisioned starting from 1H-pyrrole-3,4-dimethanol derivatives. The synthesis of polymers based on TPD has been accomplished through direct CH–CH arylation polymerization, yielding materials with potential applications in solar cells and thin-film transistors rsc.org. Similarly, pyrrolo[3,4-c]pyridine derivatives, known for a broad spectrum of pharmacological properties, represent another class of fused systems accessible from appropriately functionalized 3,4-disubstituted pyrroles nih.gov.

| Fused System Core | Potential Precursor from 1H-Pyrrole-3,4-dimethanol | Key Synthetic Transformation | Application Area | Reference |

|---|---|---|---|---|

| Thieno[3,4-c]pyrrole-4,6-dione | 1H-Pyrrole-3,4-dicarboxylic acid | Condensation with a sulfur source | Organic electronics, Polymers | rsc.org |

| Pyrrolo[3,4-c]pyridine | 1H-Pyrrole-3,4-dicarbaldehyde | Condensation with an amine/ammonia (B1221849) source | Pharmacology | nih.gov |

| Furo[3,4-c]pyrrole | 1H-Pyrrole-3,4-dimethanol | Acid-catalyzed dehydration/cyclization | Synthetic Intermediates | nih.gov |

Role in the Assembly of Complex Molecular Architectures and Natural Product Scaffolds

The pyrrole nucleus is a privileged scaffold found in a vast number of natural products and medicinally important compounds, including chlorophylls (B1240455) and hemes nih.govresearchgate.net. The synthesis of these complex molecules often requires pre-functionalized pyrrole building blocks. 1H-Pyrrole-3,4-dimethanol provides a symmetrically substituted core that can be elaborated to match the substitution patterns found in nature. The total synthesis of pyrrole-containing natural products is a significant challenge that highlights the need for versatile and readily available starting materials rsc.org. The hydroxymethyl groups can act as linchpins, allowing for the attachment of complex side chains or for building connections to other parts of a larger molecular framework, facilitating the assembly of intricate architectures mdpi.com.

Derivatization for Functional Materials Applications (e.g., polymers, optoelectronic compounds)

Pyrrole-based materials have long been studied for their conductive and semiconducting properties tdl.org. The derivatization of 1H-Pyrrole-3,4-dimethanol is a key strategy for creating novel functional materials. The two hydroxymethyl groups are ideal anchor points for polymerization reactions.

Polymers : The diol functionality allows for the incorporation of the pyrrole unit into polyesters, polyurethanes, or polyethers. The resulting polymers combine the mechanical properties of the polymer backbone with the electronic characteristics of the pyrrole ring. Copolymers of pyrrole with other monomers can be synthesized to fine-tune the material's properties mdpi.com. For instance, copolymerization of pyrrole derivatives has been used to control the electro-mechanical performance of polypyrrole researchgate.net.

Optoelectronic Compounds : Fusing the pyrrole ring with other aromatic systems is an effective way to lower the HOMO-LUMO gap and enhance air stability, which is crucial for hole-transporting semiconductors tdl.org. The dimethanol groups can be converted to other functionalities to facilitate the synthesis of donor-acceptor small molecules or polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of homopolymers based on electron-withdrawing units like thieno[3,4-c]pyrrole-4,6-dione has produced materials with electron mobilities suitable for thin-film transistors rsc.org.

| Material Type | Role of 1H-Pyrrole-3,4-dimethanol | Example Derivative | Potential Application | Reference |

|---|---|---|---|---|

| Conducting Polymers | Monomer precursor | Polypyrrole-based copolyesters | Bioelectronics, Actuators | researchgate.net |

| Organic Semiconductors | Core scaffold for donor-acceptor molecules | Precursor to Thieno[3,4-c]pyrrole-4,6-dione | Organic Field-Effect Transistors (OFETs) | rsc.orgtdl.org |

| Functional Dyes | Central building block | BODIPY dye precursors | Fluorescent imaging | nih.gov |

Utilization as Chiral Building Blocks in Asymmetric Synthesis

While 1H-Pyrrole-3,4-dimethanol is an achiral molecule, its C2v symmetry allows for desymmetrization through asymmetric synthesis, transforming it into a valuable chiral building block. The two identical hydroxymethyl groups can be differentiated by enzymatic or catalytic processes. For example, an asymmetric acylation or oxidation of one of the two alcohol functions would yield a chiral, non-racemic intermediate.

These chiral intermediates are highly valuable in the enantioselective synthesis of complex molecules, such as alkaloids or other pharmaceuticals rsc.org. The development of catalytic asymmetric methods to construct chiral frameworks is a major focus of modern organic synthesis nih.govrsc.org. Once a chiral derivative of 1H-Pyrrole-3,4-dimethanol is obtained, the remaining functional groups can be elaborated to build stereocenters with high levels of control, making it a useful synthon for creating optically pure target molecules.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Pyrrole (B145914) Functionalization

The functionalization of the pyrrole ring is a cornerstone of pyrrole chemistry, enabling the generation of a diverse array of derivatives. While classical methods exist, modern research is heavily focused on developing novel catalytic systems that offer greater efficiency, selectivity, and broader substrate scope. A significant area of development is the metal-catalyzed C-H functionalization of pyrroles, which circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes. nih.gov Additionally, radical-based functionalization under metal-free oxidative conditions is gaining prominence. nih.gov

Future efforts will likely concentrate on several key areas:

Photocatalysis and Electrochemistry: These methods offer green and mild conditions for pyrrole functionalization, utilizing light or electric current to drive reactions. nih.gov

Earth-Abundant Metal Catalysis: There is a growing trend to replace precious metal catalysts with more sustainable and economical alternatives like iron. rsc.org For instance, efficient cascade syntheses of pyrroles from nitroarenes have been developed using homogeneous iron catalysts. rsc.org

Sustainable Catalysis: Iridium-catalyzed synthesis methods are being developed that utilize renewable resources, such as alcohols derived from lignocellulosic feedstocks, to produce pyrroles with the liberation of hydrogen gas as the only byproduct. tcsedsystem.educolab.ws

Copper-Catalyzed Reactions: Efficient methods, such as copper hydride (CuH)-catalyzed enyne–nitrile coupling, are being explored to prepare polysubstituted pyrroles with high regioselectivity. acs.org

For a compound like 1H-Pyrrole-3,4-dimethanol, these advanced catalytic systems could enable selective modification of the pyrrole ring's C-H bonds without affecting the dimethanol side chains, opening pathways to novel derivatives with tailored properties.

| Catalyst Type | Reaction Type | Advantages | Potential Application for 1H-Pyrrole-3,4-dimethanol |

| Photocatalysts | Radical-based functionalization | Mild conditions, Green chemistry | Selective C-H functionalization of the pyrrole core |

| Iron Catalysts | Cascade/Domino reactions | Low cost, Low toxicity, Earth-abundant | Greener synthesis routes from simple precursors |

| Iridium Catalysts | Dehydrogenative coupling | Use of renewable feedstocks, High atom economy | Sustainable synthesis pathways |

| Copper Catalysts | Coupling and Cyclization | High regioselectivity, Broad functional group tolerance | Introduction of diverse substituents onto the pyrrole ring |

Integration of Continuous Flow Chemistry in the Synthesis of 1H-Pyrrole-3,4-dimethanol

Continuous flow chemistry, utilizing microreactors or microfluidic chips, is an emerging technology that is revolutionizing the synthesis of organic compounds, including pyrrole derivatives. scispace.comsyrris.com This approach offers significant advantages over traditional batch synthesis, such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. scispace.comsyrris.com

Key benefits of applying continuous flow chemistry to the synthesis of 1H-Pyrrole-3,4-dimethanol include:

High Efficiency and Atom Economy: Flow methods can maximize the conversion of starting materials to products, minimizing waste. scispace.comsyrris.com

Environmental Friendliness: The reduction of waste streams and often the ability to use fewer hazardous solvents contribute to a greener synthetic process. scispace.comsyrris.com

Cost-Effectiveness: Automation and high efficiency can lead to lower production costs. scispace.comsyrris.com

Telescoped Synthesis: Multistep reactions can be performed in a single, uninterrupted sequence, eliminating the need to isolate and purify intermediates. secure-platform.com

Future research will focus on developing a dedicated continuous flow process for 1H-Pyrrole-3,4-dimethanol, potentially starting from simple precursors and integrating the necessary reaction steps into a single, streamlined, and automated system.

Development of Advanced Computational Models for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool in modern organic chemistry for understanding reaction mechanisms and predicting the properties of molecules. For pyrrole and its derivatives, advanced computational models are being developed to provide deep insights into their chemical behavior.

Kinetic modeling, for example, is used to describe the complex chemistry of pyrrole pyrolysis and oxidation, which is crucial for understanding its behavior in high-temperature environments like combustion. nih.govacs.org These models involve hundreds of chemical species and thousands of reactions, providing a detailed picture of decomposition and reaction pathways. nih.govacs.org

Furthermore, quantum chemical methods are employed to elucidate reaction mechanisms at a molecular level. Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) calculations are used to study the feasibility of reactions, determine transition state structures, and predict the regioselectivity and stereoselectivity of cycloaddition reactions involving pyrrole derivatives. acs.orgmdpi.com These theoretical studies can accurately predict how substituents on the pyrrole ring will influence its reactivity. mdpi.com

For 1H-Pyrrole-3,4-dimethanol, these computational approaches can be used to:

Predict its reactivity towards various reagents and catalysts.

Model its electronic properties, such as its HOMO/LUMO levels, which are crucial for applications in materials science.

Simulate its behavior as a monomer in polymerization reactions.

Guide the rational design of new derivatives with specific desired properties.

| Computational Method | Application Area | Insights Gained for Pyrrole Derivatives |

| Kinetic Modeling | Combustion, Pyrolysis | Detailed reaction pathways, Species formation |

| Quantum Chemistry (DFT, MEDT) | Reaction Mechanisms | Transition state analysis, Reactivity prediction, Selectivity |

| Molecular Dynamics (MD) Simulation | Material Properties | Conformational analysis, Intermolecular interactions |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structure of pyrrole makes it a valuable building block for a wide range of functional materials. nih.govnih.gov The interface between organic chemistry and materials science is a particularly fertile ground for future research involving pyrrole derivatives like 1H-Pyrrole-3,4-dimethanol. The two primary alcohol functionalities of this compound make it an ideal monomer for creating polymers and frameworks.

Current research highlights the use of pyrroles in:

Conducting Polymers and Organic Electronics: Polypyrrole is a well-known conducting polymer. frontiersin.org Fusing pyrrole moieties with other aromatic rings, like thiophene, helps create more air-stable organic semiconductors with tunable bandgaps for applications in organic field-effect transistors (OFETs). tdl.org

Porous Materials: Pyrrole-based conjugated microporous polymers (CMPs) are being developed for applications in gas storage, separation, and heterogeneous catalysis. frontiersin.org

Biomedical Materials: Nanoparticles derived from pyrrolic compounds are being explored for fluorescence imaging, drug delivery, and photothermal therapy. nih.gov

The di-functional nature of 1H-Pyrrole-3,4-dimethanol allows it to be incorporated into polymer backbones through condensation reactions, leading to polyesters, polyurethanes, or polyethers. This opens up possibilities for creating novel materials where the electronic properties of the pyrrole ring are combined with the processability and structural characteristics of the polymer. Future research will likely focus on synthesizing and characterizing such polymers and exploring their potential in areas like organic electronics, sensor technology, and advanced coatings.

Strategies for Sustainable and Atom-Economical Synthesis of Pyrrole-Based Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For pyrrole-based compounds, there is a strong push towards developing more sustainable and atom-economical methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Atom economy is a key concept, aiming to maximize the incorporation of atoms from the starting materials into the final product. mdpi.com Methods like the Paal-Knorr synthesis are noted for their high atom economy, as they typically produce water as the only benign byproduct. rsc.org Recent research has focused on multicomponent reactions (MCRs), which combine three or more reactants in a single step to build complex molecules like pyrroles, offering high efficiency and atom economy. bohrium.com

Key strategies for the future sustainable synthesis of compounds like 1H-Pyrrole-3,4-dimethanol include:

Catalyst Development: As mentioned, using earth-abundant metal catalysts (e.g., iron, cobalt) in place of precious metals is a major focus. rsc.org

Renewable Feedstocks: Designing synthetic pathways that start from biomass-derived materials, such as alcohols from lignocellulose, represents a significant step towards sustainability. tcsedsystem.educolab.ws

Cascade Reactions: Combining multiple reaction steps into a single domino or cascade process reduces the need for intermediate purifications, saving solvents, time, and resources. rsc.org

Alternative Solvents and Conditions: Exploring the use of greener solvents, or even solvent-free conditions like mechanochemistry (ball milling), can significantly reduce the environmental impact of synthesis. researchgate.net

By integrating these strategies, the future production of 1H-Pyrrole-3,4-dimethanol and other valuable pyrrole derivatives can be made more environmentally friendly and economically viable.

Q & A

Basic: What are the optimal synthetic routes for 1H-Pyrrole-3,4-dimethanol, and how can purity be ensured?

Methodological Answer:

1H-Pyrrole-3,4-dimethanol can be synthesized via asymmetric dihydroxylation of pyrrole derivatives, analogous to the two-directional dihydroxylation of furan-3,4-dimethanol described in zaragozic acid synthesis . Key steps include:

- Dihydroxylation: Use Sharpless asymmetric dihydroxylation to introduce stereochemistry.

- Protection/Deprotection: Employ acetal protection (e.g., cyclopentylidene) to stabilize diol intermediates during oxidation or cyclization .

- Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) ensures high purity, as demonstrated in pyrrole sulfonate syntheses .

Purity Validation: Monitor via TLC and characterize using H/C NMR, ensuring absence of byproducts like over-oxidized species.

Basic: How do NMR and X-ray crystallography resolve structural ambiguities in 1H-Pyrrole-3,4-dimethanol derivatives?

Methodological Answer:

- NMR Analysis:

- H NMR identifies substituent positions (e.g., diol protons at δ 3.5–4.5 ppm) and stereochemistry via coupling constants.

- C NMR confirms carbonyl or aromatic carbons (e.g., pyrrole ring carbons at δ 110–150 ppm) .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration. For example, SHELXTL was critical in confirming the E:Z ratio of diacetate derivatives in olefin metathesis studies .

Advanced: How can solubility limitations of 1H-Pyrrole-3,4-dimethanol in organic reactions be addressed?

Methodological Answer:

- Co-solvent Systems: Combine polar (DMSO) and non-polar (toluene) solvents to enhance solubility during coupling reactions.

- Derivatization: Acetylation (e.g., diacetate formation) improves lipophilicity, as seen in ROCM product purification .

- Surfactant-Assisted Reactions: Nonionic surfactants like pyridoxine dipalmitate (ester-based amines) can stabilize hydrophobic intermediates in aqueous media .

Advanced: What strategies enable the use of 1H-Pyrrole-3,4-dimethanol as a chiral synthon in natural product synthesis?

Methodological Answer:

- Asymmetric Catalysis: Employ Ru or Mo catalysts for stereoselective transformations. For example, Mo imido alkylidene complexes enabled E-selective olefin metathesis in diacetate intermediates .

- Cyclization Pathways: Acidic hydrolysis of protected diols triggers selective cyclization, as demonstrated in zaragozic acid core synthesis .

- Functionalization: Oxidative cleavage (e.g., ozonolysis) of appended alkenes generates ketone or carboxylic acid handles for further coupling .

Advanced: How can 1H-Pyrrole-3,4-dimethanol enhance polymer matrices, and what methods improve interfacial compatibility?

Methodological Answer:

- Copolymer Design: Incorporate into polyesters (e.g., PETG analogues) via polycondensation with terephthalic acid. Cyclohexane-1,4-dimethanol in PETG improved thermal stability (Vicat softening temperature: 75–85°C) .

- Reinforcement Strategies: Blend with rigid polymers (e.g., polyglycolic acid, PGA) to enhance tensile modulus (up to 35 wt% PGA increased modulus by 200%) .

- Compatibilization: Add epoxy chain extenders (e.g., ADR4468) to improve interfacial adhesion in blends, reducing phase separation observed via SEM .

Advanced: What analytical techniques quantify reaction efficiency and byproduct formation in 1H-Pyrrole-3,4-dimethanol-based syntheses?

Methodological Answer:

- Chromatography: HPLC with UV detection monitors reaction progress (e.g., diazomethane coupling in pyrrole sulfonates) .

- Thermal Analysis: DSC identifies melting transitions (e.g., PETG/PGA blends showed shifts from 75°C to 82°C with ADR) .

- Mass Spectrometry: HRMS confirms molecular ions (e.g., m/z 214.20 for pyrrolo-pyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||